molecular formula C17H14N4O3S B2671581 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034374-10-0

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No.: B2671581
CAS No.: 2034374-10-0
M. Wt: 354.38
InChI Key: SGTLFGXKUHRCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a complex organic compound that has piqued the interest of researchers due to its unique chemical structure and potential applications. Its molecular framework consists of a thienopyrimidine core linked to an indole moiety, making it an intriguing subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core and the indole derivative, followed by coupling reactions to link these fragments. Key reagents such as ethyl chloroformate, indole-4-carboxylic acid, and suitable catalysts are often employed. Reaction conditions may include refluxing in solvents like dimethylformamide (DMF) and the use of bases such as triethylamine (TEA).

Industrial Production Methods: : In an industrial setting, the production of this compound would likely involve optimized conditions for scalability, including high-yielding reactions and cost-effective catalysts. Automation and continuous flow chemistry could be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, such as:

  • Oxidation: : Conversion of thienopyrimidine ring to higher oxidation states.

  • Reduction: : Possible reduction of keto groups to hydroxyl groups.

  • Substitution: : Nucleophilic or electrophilic substitution on the indole ring.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like acetonitrile and methanol are often used, along with catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed: : Reactions with this compound can yield a variety of products depending on the conditions, including oxidized derivatives, reduced forms, and substituted variants with functional groups like halides, amines, or ethers.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide has several scientific research applications across different fields:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a probe to study reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

  • Medicine: : Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

  • Industry: : Applied in the development of novel materials with unique properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its indole and thienopyrimidine moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, modulating the activity of biological pathways. The specific pathways depend on the context, such as inhibition of certain kinases in cancer cells or modulation of neurotransmitter receptors in neurological studies.

Comparison with Similar Compounds

Similar compounds to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide include:

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide: : Similar structure with a slight variation in the indole substitution, altering its chemical properties and applications.

  • 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-1H-indole-4-carboxamide: : Lacks the N-ethyl linkage, impacting its reactivity and biological activity.

  • Thieno[3,2-d]pyrimidin-3(4H)-yl derivatives: : Various analogs with different substituents on the thienopyrimidine ring, affecting their pharmacological profiles.

Each of these compounds shares structural similarities but exhibits unique properties that differentiate them in terms of reactivity, biological activity, and potential applications. The presence of specific functional groups and linkages plays a crucial role in their behavior and utility in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-15(11-2-1-3-12-10(11)4-6-18-12)19-7-8-21-16(23)14-13(5-9-25-14)20-17(21)24/h1-6,9,18H,7-8H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLFGXKUHRCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.